Dicyclohexyl(mesityl)phosphine
Overview
Description
Dicyclohexyl(mesityl)phosphine is a chemical compound with the molecular formula C21H33P . It contains a total of 57 bonds, including 24 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, and 1 phosphane .
Synthesis Analysis
The new ansa-phosphinoborane (dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine was synthesized via a one-pot protocol in 67% yield . The synthesis of phosphines often involves the reaction of organometallic compounds with halophosphines, the reaction of metal phosphides with alkyl halides, the reduction of other phosphorus compounds, and hydrophosphination .Molecular Structure Analysis
The molecular structure of this compound has been characterized by 1H, 13C, 11B, and 31P NMR, and its solid-state structure determined by a single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The ansa-phosphinoborane does not react with molecular hydrogen or water at room or elevated temperature . According to performed DFT studies, heterolytic splitting of water or hydrogen by the phosphinoborane are both endergonic but close in thermodynamics .Physical and Chemical Properties Analysis
This compound has a molecular weight of 198.28 . It has a refractive index of n20/D 1.516 and a boiling point of 129 °C/8 mmHg . It is stored at a temperature of 20-25°C .Scientific Research Applications
Frustrated Lewis Pairs and Catalysis
Dicyclohexyl(mesityl)phosphine derivatives exhibit unique behavior in forming frustrated Lewis pairs (FLPs), which are capable of activating small molecules. For instance, di(mesityl)cyclohexenylphosphine has been used in the hydroboration process, showcasing its ability to split H2 and add to C=O double bonds of phenyl isocyanate, demonstrating the potential for new synthetic routes in organic chemistry (Axenov et al., 2010).
Buchwald–Hartwig Amination
The compound has also found application in the Buchwald–Hartwig amination reaction, serving as a ligand in palladium-catalyzed processes. This has enabled the efficient preparation of a wide variety of amines, demonstrating the compound's versatility and efficiency as a ligand in coupling reactions (Hao et al., 2012).
Green Chemistry
In the context of sustainable chemistry, derivatives of this compound have been used in aqueous/organic cross-coupling protocols for Sonogashira reactions of heterocycles. The use of a water-soluble Pd complex of the compound facilitated copper-free, efficient, and sustainable reaction protocols, marking a significant step towards greener synthetic methods (Fleckenstein & Plenio, 2008).
Synthesis of Complex Molecules
The phosphine-catalyzed [4 + 2] annulation reactions enabled by this compound derivatives offer a method for the efficient synthesis of cyclohexenes. This highlights the compound's role in facilitating complex organic transformations, contributing to the advancement of synthetic methodologies (Tran & Kwon, 2007).
Medicinal Chemistry
While not directly involving this compound, research on gold(I/III)-based complexes bearing phosphine ligands, including those related to this compound, shows potential medicinal applications. These complexes exhibit a range of biological activities, including anti-cancer and anti-bacterial properties, suggesting that phosphine ligands could play a role in the development of new metallodrugs (Dominelli, Correia, & Kühn, 2018).
Safety and Hazards
Future Directions
Mechanism of Action
- The primary target of Dicyclohexyl(mesityl)phosphine is the activation of chemical bonds through heterolytic splitting. To achieve this, sterically bulky substituents are essential to prevent the formation of classical Lewis adducts .
- The steric hindrance of the substituents prevents the formation of traditional Lewis adducts, allowing this compound to activate bonds, particularly molecular hydrogen (H₂) .
- Additionally, it contributes to parahydrogen-induced polarization (PHIP), enhancing nuclear magnetic polarization states through interaction with enriched parahydrogen .
- The activation of molecular hydrogen and other small molecules by this compound leads to various chemical transformations, including hydrogenation reactions .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Dicyclohexyl(mesityl)phosphine plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It interacts with various enzymes and proteins, facilitating reactions by stabilizing transition states and intermediates. For instance, in Suzuki-Miyaura coupling, this compound acts as a ligand for palladium catalysts, enhancing the efficiency of the reaction by stabilizing the palladium complex . This interaction is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain proteins can lead to alterations in signal transduction pathways, impacting cellular responses to external stimuli . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes . These effects on cellular metabolism and gene expression highlight the compound’s potential in biochemical research and therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with various biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity, depending on the context . For instance, in catalytic reactions, this compound forms a complex with palladium, facilitating the catalytic cycle by stabilizing the active species . Additionally, it can influence gene expression by binding to transcription factors, thereby altering their ability to regulate target genes . These interactions at the molecular level are crucial for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity may decrease over extended periods . Additionally, long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions . At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and overall health . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . For instance, it can participate in the metabolism of phosphine ligands, affecting the activity of enzymes involved in these pathways . These interactions can lead to changes in the levels of specific metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
dicyclohexyl-(2,4,6-trimethylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h14-15,19-20H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMRUTAFFILQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2CCCCC2)C3CCCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584650 | |
Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-48-3 | |
Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.